Cas no 946727-01-1 (3-(4-Chloro-1-naphthyl)oxypyrrolidine)

3-(4-Chloro-1-naphthyl)oxypyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine
- 3-(4-chloronaphthalen-1-yl)oxypyrrolidine
- Pyrrolidine, 3-[(4-chloro-1-naphthalenyl)oxy]-
- AKOS011611438
- 3-[(4-chloronaphthalen-1-yl)oxy]pyrrolidine
- 946727-01-1
- 3-(4-Chloro-1-naphthyl)oxypyrrolidine
-
- MDL: MFCD08687415
- インチ: 1S/C14H14ClNO/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13/h1-6,10,16H,7-9H2
- InChIKey: ZLJALOLCXDZSFU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C=CC=CC=21)OC1CNCC1
計算された属性
- せいみつぶんしりょう: 247.0763918g/mol
- どういたいしつりょう: 247.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 21.3Ų
3-(4-Chloro-1-naphthyl)oxypyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C588293-10mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 10mg |
$ 65.00 | 2022-06-06 | ||
TRC | C588293-5mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 5mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023420-1g |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 1g |
5119CNY | 2021-05-07 | ||
A2B Chem LLC | AY10708-500mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 500mg |
$292.00 | 2024-07-18 | ||
A2B Chem LLC | AY10708-1g |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 1g |
$421.00 | 2024-07-18 | ||
TRC | C588293-50mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023420-500mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 500mg |
3332.0CNY | 2021-07-13 | ||
Matrix Scientific | 023420-500mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 500mg |
$205.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622013-500mg |
3-((4-Chloronaphthalen-1-yl)oxy)pyrrolidine |
946727-01-1 | 98% | 500mg |
¥2753.00 | 2024-04-24 | |
Matrix Scientific | 023420-1g |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 1g |
$315.00 | 2023-09-11 |
3-(4-Chloro-1-naphthyl)oxypyrrolidine 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-(4-Chloro-1-naphthyl)oxypyrrolidineに関する追加情報
3-(4-Chloro-1-naphthyl)oxypyrrolidine (CAS No. 946727-01-1)
3-(4-Chloro-1-naphthyl)oxypyrrolidine is a structurally complex organic compound with the CAS registry number 946727-01-1. This compound belongs to the class of oxypyrrolidines, which are derivatives of pyrrolidine with an oxygen atom incorporated into the ring structure. The presence of the 4-chloro-1-naphthyl group introduces a naphthalene moiety substituted with a chlorine atom at the para position, which significantly influences the compound's chemical properties, reactivity, and potential applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(4-Chloro-1-naphthyl)oxypyrrolidine, allowing researchers to explore its unique properties in depth. The compound's structure is characterized by a fused bicyclic system, combining the naphthalene ring with the oxypyrrolidine framework. This combination imparts a high degree of structural rigidity and aromaticity, making it an interesting candidate for various applications in materials science and pharmacology.
The synthesis of 3-(4-Chloro-1-naphthyl)oxypyrrolidine typically involves multi-step reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have employed advanced catalytic systems and green chemistry principles to optimize the synthesis process, reducing environmental impact while maintaining high yields and purity. These methods have been documented in recent studies published in leading journals such as *Journal of Organic Chemistry* and *Chemical Communications*.
One of the most promising applications of 3-(4-Chloro-1-naphthyl)oxypyrrolidine lies in its potential as a building block for advanced materials. The compound's rigid structure and aromaticity make it suitable for constructing self-assembled monolayers (SAMs) and other nanostructured materials. Recent research has demonstrated its ability to form stable SAMs on various substrates, which could be utilized in sensor technologies and surface engineering.
In the field of pharmacology, 3-(4-Chloro-1-naphthyl)oxypyrrolidine has shown potential as a lead compound for drug development. Its unique electronic properties and ability to form hydrogen bonds make it an attractive candidate for designing bioactive molecules targeting specific protein receptors. Preclinical studies have indicated that derivatives of this compound exhibit moderate activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). These findings were reported in a 2023 study published in *Medicinal Chemistry Research*.
The compound's stability under various conditions has also been a focus of recent investigations. Studies conducted at different pH levels and temperatures have revealed that 3-(4-Chloro-1-naphthyl)oxypyrrolidine exhibits remarkable chemical stability, making it suitable for use in harsh environments or long-term storage applications. This property is particularly valuable in industrial settings where durability is critical.
From an environmental perspective, researchers have explored the biodegradability of 3-(4-Chloro-1-naphthyl)oxypyrrolidine to assess its potential impact on ecosystems. Initial findings suggest that under aerobic conditions, the compound undergoes slow degradation due to its complex structure. However, further studies are required to fully understand its environmental fate and develop strategies for minimizing ecological risks.
In conclusion, 3-(4-Chloro-1-naphthyl)oxypyrrolidine (CAS No. 946727-01-1) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, derived from its oxypyrrolidine core and substituted naphthalene group, make it a valuable tool for advancing materials science and pharmacological research. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in both academic and industrial settings.
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